molecular formula C6H9ClN2O2 B2422437 1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione hydrochloride CAS No. 2580207-01-6

1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione hydrochloride

Cat. No.: B2422437
CAS No.: 2580207-01-6
M. Wt: 176.6
InChI Key: QHNBKZLTNFLNDP-UHFFFAOYSA-N
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Description

1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione hydrochloride is a chemical compound with the molecular formula C6H8N2O2·HCl. It is known for its unique bicyclic structure, which includes a nitrogen atom within the ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of palladium-catalyzed reactions to form the bicyclic structure . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary but often include specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may yield more saturated compounds. Substitution reactions can produce a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione hydrochloride involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, altering their activity, and affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione hydrochloride is unique due to its specific bicyclic structure and the presence of an amino group. This gives it distinct chemical and biological properties compared to other similar compounds .

Properties

IUPAC Name

1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2.ClH/c7-6-1-3(2-6)4(9)8-5(6)10;/h3H,1-2,7H2,(H,8,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHNBKZLTNFLNDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(C(=O)NC2=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2580207-01-6
Record name 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione hydrochloride
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